molecular formula C23H18FN5OS B11689217 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11689217
M. Wt: 431.5 g/mol
InChI Key: VYZPHYOIJOOUGU-MFKUBSTISA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring and various substituents in the molecule contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The resulting intermediate is then subjected to acetal deprotection using formic acid (98%) to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds with different biological targets, enhancing its binding affinity and specificity . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives, such as:

Properties

Molecular Formula

C23H18FN5OS

Molecular Weight

431.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18FN5OS/c24-19-13-11-17(12-14-19)15-25-26-21(30)16-31-23-28-27-22(18-7-3-1-4-8-18)29(23)20-9-5-2-6-10-20/h1-15H,16H2,(H,26,30)/b25-15+

InChI Key

VYZPHYOIJOOUGU-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)F

Origin of Product

United States

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